![molecular formula C6H8N2O B1330158 3-Ethylpyrazin-2(1h)-one CAS No. 25680-54-0](/img/structure/B1330158.png)
3-Ethylpyrazin-2(1h)-one
Overview
Description
3-Ethylpyrazin-2(1h)-one is a member of pyrazines . It is a natural product found in Perilla frutescens and Coffea arabica .
Synthesis Analysis
The synthesis of pyrazines has been well studied in the past decade . Emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction and acid catalyst on N-substitution have been reviewed .Molecular Structure Analysis
The molecular formula of 3-Ethylpyrazin-2(1h)-one is C7H10N2 . The IUPAC name is 2-ethyl-3-methylpyrazine . The InChI is InChI=1S/C7H10N2/c1-3-7-6 (2)8-4-5-9-7/h4-5H,3H2,1-2H3 . The Canonical SMILES is CCC1=NC=CN=C1C .Chemical Reactions Analysis
The compound 3-Ethyl-2,5-dimethylpyrazine, an amino acid-specific pyrazine, was detected to have a high content in the Control (Arg + Lys) and Control (His + Lys) models . It was also formed in the corresponding dipeptide-containing systems .Physical And Chemical Properties Analysis
The molecular weight of 3-Ethylpyrazin-2(1h)-one is 122.17 g/mol . The compound is a member of pyrazines .Scientific Research Applications
Organic Synthesis
3-Ethylpyrazin-2(1h)-one serves as a versatile scaffold in organic synthesis. Its structure allows for various substitutions, making it a valuable intermediate in the synthesis of complex organic molecules. Researchers have developed numerous synthetic methods to manipulate this compound, which has broadened its applicability in creating diverse molecular architectures .
Drug Development
Due to its structural versatility, 3-Ethylpyrazin-2(1h)-one is also used in drug development. It can act as a core structure for pharmacologically active compounds. The modifications on its scaffold can lead to the discovery of new drugs with potential therapeutic applications .
Biological Activity
The compound exhibits multifarious biological activities. Its derivatives have been studied for their reactivity and biological applications, showing promise in various fields such as antimicrobial, antifungal, and anticancer activities .
Cancer Therapy
In cancer research, derivatives of 3-Ethylpyrazin-2(1h)-one have been evaluated as potential inhibitors of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways is associated with several types of cancers, and targeting FGFRs is an attractive strategy for cancer therapy. Some derivatives have shown potent activities against FGFR1, 2, and 3, inhibiting cancer cell proliferation and inducing apoptosis .
Lead Compound Optimization
The low molecular weight and potent activity of certain 3-Ethylpyrazin-2(1h)-one derivatives make them appealing lead compounds in drug discovery. They offer a good starting point for the optimization of new drugs, especially in the context of targeted cancer therapies .
Signal Transduction Pathway Studies
The FGF–FGFR axis, which involves 3-Ethylpyrazin-2(1h)-one derivatives, plays a crucial role in signal transduction pathways that regulate organ development, cell proliferation, and migration. Studying these derivatives helps in understanding these pathways and can lead to the development of treatments for diseases where these pathways are dysregulated .
Mechanism of Action
Target of Action
The primary targets of 3-Ethylpyrazin-2(1h)-one are currently unknown. Pyrazine derivatives have been studied for their potential biological applications
Mode of Action
Pyrazine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple targets and induce various changes in cellular processes.
Result of Action
Given the diverse biological activities of pyrazine derivatives , it is plausible that 3-Ethylpyrazin-2(1h)-one could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-ethyl-1H-pyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-5-6(9)8-4-3-7-5/h3-4H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXFUKQCOMJBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180380 | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25680-54-0 | |
Record name | 3-Ethyl-2(1H)-pyrazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25680-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-(1H)-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-(1H)-pyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.879 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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